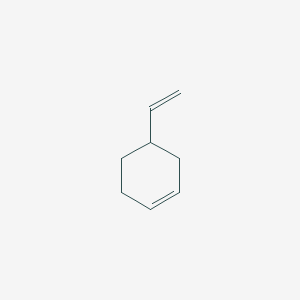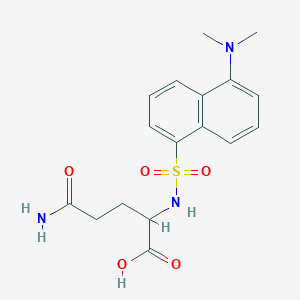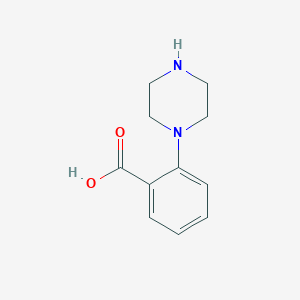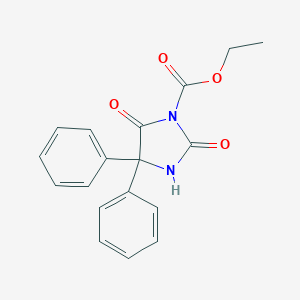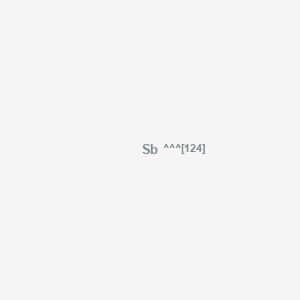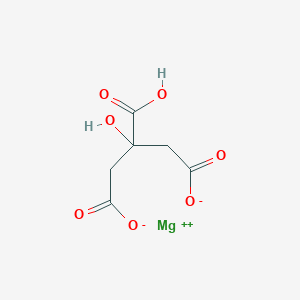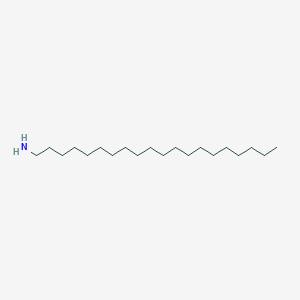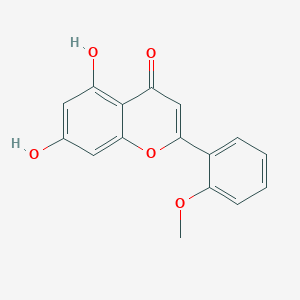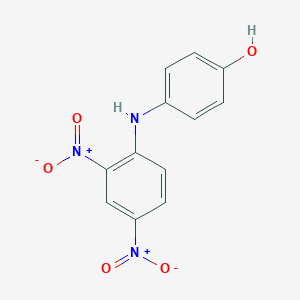
Dinatriumsulfat;Disulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium disulphate, also known as disodium hydrogen sulphate, is a white, crystalline, inorganic salt with an anhydrous form and a molecular formula of Na2SO4. It is a water-soluble compound that is commonly used in a variety of industrial and laboratory applications, such as in the synthesis of other compounds, in the production of dyes and pigments, and as an analytical reagent. Disodium disulphate is also used in the manufacture of paper, paint, and other products.
Wissenschaftliche Forschungsanwendungen
Synthese von sulfatierten Molekülen
Dinatriumsulfat wird bei der Synthese von sulfatierten Molekülen verwendet, die in verschiedenen biologischen Prozessen eine wichtige Rolle spielen. Die Sulfatierungsstrategie mit Dinatriumsulfat ermöglicht die Herstellung von Organosulfaten, die im Xenobiotika-Stoffwechsel und in Signalwegen im Zusammenhang mit Steroidsulfaten in Krankheitszuständen von Bedeutung sind .
Arzneimittelforschung
In der Arzneimittelforschung kann die Sulfatierung von Molekülen deren Wechselwirkung mit biologischen Zielen verbessern. Dinatriumsulfat spielt eine Rolle bei der Sulfatierung von Glykosaminoglykanen (GAGs) wie Heparin und Chondroitinsulfat, die für molekulare Wechselwirkungen und die Bindung von Proteinliganden an der Zelloberfläche wichtig sind .
Antikogulanzsynthese
Heparin, ein bekanntes Antikogulans, enthält Organosulfatgruppen. Die Synthese von Heparin und seinen Analoga kann die Verwendung von Dinatriumsulfat als Sulfatierungsmittel beinhalten, um Sulfatgruppen in das Molekül einzuführen .
Synthese von Beta-Lactamase-Inhibitoren
Beta-Lactamase-Inhibitoren wie Avibactam enthalten Organosulfatmotive. Dinatriumsulfat kann bei der Synthese dieser Inhibitoren verwendet werden, die für die Bekämpfung von Antibiotikaresistenz entscheidend sind .
Behandlung von Krampfadern
Sotradecol, ein Mittel zur Behandlung von Krampfadern, enthält Organosulfatgruppen in seiner Struktur. Die Synthese von Sotradecol und ähnlichen Therapeutika kann Dinatriumsulfat zur Einführung von Sulfatgruppen verwenden .
Synthese von Analgetika-Metaboliten
Der Sulfat-Metabolit von Paracetamol, einem Analgetikum, enthält ebenfalls Organosulfatgruppen. Dinatriumsulfat kann bei der Synthese dieses Metaboliten verwendet werden, der für seine biologische Aktivität wichtig ist .
Forschung an Glykosaminoglykanen (GAGs)
Dinatriumsulfat wird in der Forschung verwendet, die sulfatierte GAGs als potenzielle neue Therapien untersucht. Die Einarbeitung von Organosulfatgruppen in arzneimittelähnliche Moleküle wird durch Dinatriumsulfat erleichtert, was für solche Forschungsarbeiten rechtzeitig ist .
Fortschritte in der Prodrug-Synthese
Das Vorhandensein von Sulfatgruppen in Prodrugs kann deren chemische Synthese und Reinigung schwierig gestalten. Dinatriumsulfat wird in jüngsten Fortschritten bei der Enthüllung von Sulfat enthaltenden Prodrugs verwendet, um das Einfügen und Isolieren von Sulfatgruppen in Zielmoleküle zu unterstützen .
Safety and Hazards
Wirkmechanismus
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate .
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Eigenschaften
| { "Design of the Synthesis Pathway": "Disodium disulphate can be synthesized by the oxidation of sodium sulfite with hydrogen peroxide in the presence of a catalyst.", "Starting Materials": ["Sodium sulfite", "Hydrogen peroxide", "Catalyst"], "Reaction": [ "Mix sodium sulfite and hydrogen peroxide in the presence of a catalyst", "Heat the mixture to a temperature of 60-70°C", "Allow the reaction to proceed for 2-3 hours", "Cool the mixture and filter the resulting solution to remove any impurities", "Evaporate the solution to dryness to obtain Disodium disulphate as a white crystalline solid." ] } | |
| 13870-29-6 | |
Molekularformel |
H2NaO7S2 |
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
7783-05-3 (Parent) |
Synonyme |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


